molecular formula C11H14ClN5 B1472074 5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine CAS No. 1443245-95-1

5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine

Cat. No. B1472074
CAS RN: 1443245-95-1
M. Wt: 251.71 g/mol
InChI Key: UHUJQSQZEXBUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Safety Information : It is classified as a Xi (irritant) substance, and precautions should be taken when handling it .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides. The reaction occurs in the presence of Cs2CO3 as a base and 1,4-dioxane as the solvent .


Molecular Structure Analysis

The molecular structure of 5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine consists of a pyrazole ring fused with a pyrimidine ring. The tert-butyl group and the chlorine atom are attached to the pyrimidine ring. The overall structure contributes to its biological activity and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions, and potentially other transformations. Further studies are needed to explore its reactivity in different contexts .


Physical And Chemical Properties Analysis

We’ve already covered some of its physical properties (melting point, solubility, appearance). Additionally, it has a predicted pKa of 13.59, indicating its basicity. Further characterization of its physical and chemical properties would require experimental data and additional studies .

Mechanism of Action

The specific mechanism of action for this compound depends on its intended application. It may act as a precursor for the synthesis of other molecules or exhibit biological activity through interactions with specific targets. Detailed investigations are necessary to elucidate its precise mode of action .

Safety and Hazards

As mentioned earlier, this compound is classified as an irritant (Xi). Proper safety precautions, including protective equipment and handling procedures, should be followed when working with it .

properties

IUPAC Name

5-tert-butyl-2-(2-chloropyrimidin-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5/c1-11(2,3)7-6-8(13)17(16-7)9-4-5-14-10(12)15-9/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUJQSQZEXBUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butyl-2-(2-chloro-pyrimidin-4-yl)-2H-pyrazol-3-ylamine

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol), 3-(tert-butyl)-1H-pyrazol-5-amine (1.03 g, 7.4 mmol) and sodium carbonate (1.42 g, 13.4 mmol) in 1,4-dioxane was treated with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (xantphos) (58 mg, 0.10 mmol) followed by tris(dibenzylideneacetone)dipalladium (31 mg, 0.03 mmol). The mixture was degassed then heated to 70° C. under N2 for 5 h. After cooling to room temperature the mixture was filtered and the filtrate was concentrated in vacuo. The residue was partitioned between EtOAc and water and the phases were separated. The aqueous layer was extracted with EtOAc (×2) and the combined organic phase was washed with brine, dried (Na2SO4) and concentrated in vacuo. The residue was purified by FCC, using 0-15% EtOAc in cyclohexane, to give the title compound (0.59 g, 35%). LCMS (Method 3): Rt 3.97 min, m/z 252.2 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step Two
Quantity
58 mg
Type
catalyst
Reaction Step Three
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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